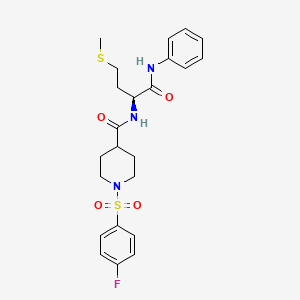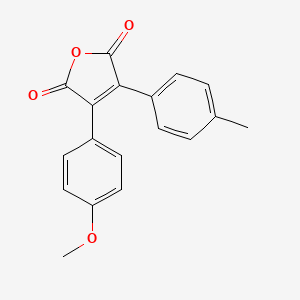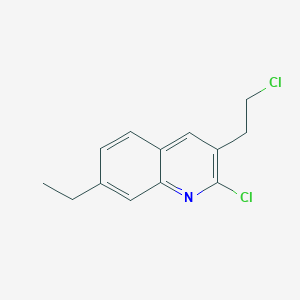![molecular formula C17H30N2O8 B12631655 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves the reaction of 4-methyl-1-piperidinylmethyl chloride with azepane in the presence of a base, followed by the addition of oxalic acid to form the dioxalate salt . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Scientific Research Applications
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves its interaction with specific molecular targets and pathways within cells . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate can be compared with other similar compounds, such as:
2-(1-Methyl-2-piperidinyl)azepane: This compound has a similar structure but lacks the dioxalate group, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in pharmaceuticals and research.
The uniqueness of this compound lies in its specific structure, which includes both the piperidine and azepane rings, as well as the dioxalate group, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H30N2O8 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C13H26N2.2C2H2O4/c1-12-6-9-15(10-7-12)11-13-5-3-2-4-8-14-13;2*3-1(4)2(5)6/h12-14H,2-11H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
GCUFCURFABLHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
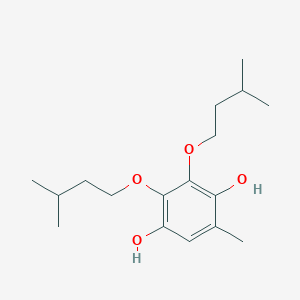
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)
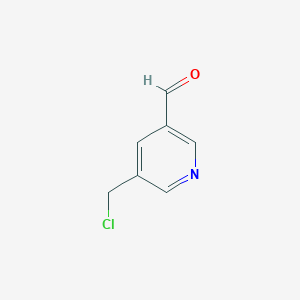

![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
